2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a sulfonyl group attached to an aniline moiety, which is further substituted with a chloro group and a methoxyphenyl group. This unique arrangement of functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
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Step 1: Synthesis of 2-chloro-N-(4-methylphenyl)sulfonylaniline
Reagents: 4-methylaniline, chlorosulfonic acid, and thionyl chloride.
Conditions: The reaction is carried out under reflux conditions to ensure complete sulfonylation and chlorination.
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Step 2: Synthesis of 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
Reagents: 2-chloro-N-(4-methylphenyl)sulfonylaniline, chloroacetyl chloride, and a base such as triethylamine.
Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.
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Step 3: Synthesis of this compound
Reagents: 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide and 2-methoxyphenylamine.
Conditions: The final coupling reaction is carried out in a suitable solvent, such as dichloromethane, under mild heating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biological Research: It is used as a tool compound to investigate the role of sulfonamides in biological systems.
Industrial Chemistry: The compound is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chloro and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-hydroxyphenyl)acetamide
- 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethoxyphenyl)acetamide
- 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-11-13-17(14-12-16)30(27,28)25(20-9-5-3-7-18(20)23)15-22(26)24-19-8-4-6-10-21(19)29-2/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYLKFCNXZCPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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